molecular formula C18H14Cl2O5 B2820475 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one CAS No. 878046-78-7

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B2820475
CAS No.: 878046-78-7
M. Wt: 381.21
InChI Key: RPUZWUKUFPGOMI-UHFFFAOYSA-N
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Description

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative known for its potential antiproliferative effects on cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of monoamine oxidase-A (MAO-A). By binding to the active site of MAO-A, it prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of its antiproliferative effects on prostate cancer cells .

Properties

IUPAC Name

6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZWUKUFPGOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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